N-(4-chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 inhibition Type II binding Drug-drug interaction prediction

This compound is a structurally differentiated quinoline-4-carboxamide featuring a 3-pyridyl C2-substituent and 4-chlorobenzyl amide tail. Unlike generic quinoline-4-carboxamide analogs, the 3-pyridyl regioisomer enforces a water-bridged (Type II) CYP2C9 binding mode distinct from direct heme coordination, making it an essential probe for drug interaction screening panels. The 4-chlorobenzyl tail provides a characteristic 3:1 ³⁵Cl:³⁷Cl isotope pattern for unambiguous LC-MS/MS identification, ideal as a reference standard for resolving analog mixtures in metabolic stability assays. Also suited for PfEF2 SAR studies against the clinical-stage antimalarial cabamiquine.

Molecular Formula C22H16ClN3O
Molecular Weight 373.8 g/mol
Cat. No. B11261271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC22H16ClN3O
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O/c23-17-9-7-15(8-10-17)13-25-22(27)19-12-21(16-4-3-11-24-14-16)26-20-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27)
InChIKeyQDUDQVJINQOVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Chemical Identity, Core Scaffold, and Procurement-Relevant Class Context


N-(4-Chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954359-30-9; molecular formula C22H16ClN3O; molecular weight 373.8 g/mol) is a synthetic quinoline-4-carboxamide derivative bearing a 3-pyridyl substituent at the 2-position and a 4-chlorobenzyl amide at the 4-position . The quinoline-4-carboxamide scaffold has been established as a privileged chemotype in medicinal chemistry, with validated examples including the clinical-stage antimalarial cabamiquine (DDD107498) that inhibits Plasmodium falciparum translation elongation factor 2 (PfEF2) [1]. Structurally, the target compound is distinct from cabamiquine by its 4-chlorobenzyl amide side chain and 3-pyridyl substituent rather than a fluorinated phenyl-morpholine system, placing it in a specifically differentiated chemical space within the broader quinoline-4-carboxamide family.

Why N-(4-Chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Cannot Be Interchanged with Generic Quinoline-4-Carboxamides: Structural Determinants of Target Engagement, Selectivity, and ADME


Broadly claimed 'quinoline-4-carboxamide' or '2-(pyridin-3-yl)quinoline-4-carboxamide' analogs are not functionally interchangeable because the combination of the 4-chlorobenzyl N-substituent and the 3-pyridyl C2-substituent jointly defines steric, electronic, and hydrophobic properties that govern binding to pharmacologically relevant targets . Evidence from systematic structure–activity relationship (SAR) studies on quinoline-4-carboxamide CYP2C9 inhibitors demonstrates that pyridyl regioisomerism (3-pyridyl vs. 4-pyridyl) directly controls the geometric accessibility of the nitrogen lone pair for heme iron coordination, fundamentally dictating type II binding mode and inhibitory potency [1]. Furthermore, the para-chloro substitution on the benzyl amide tail introduces distinct lipophilicity and electrostatic potential that cannot be replicated by unsubstituted benzyl, naphthylmethyl, or heteroaryl amide analogs, meaning a generic procurement specification of 'quinoline-4-carboxamide' carries substantial risk of selecting a compound with divergent selectivity and potency profiles.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Against Structural Analogs


Pyridyl Regioisomerism Controls CYP2C9 Type II Binding Affinity: 3-Pyridyl vs. 4-Pyridyl in Quinoline-4-Carboxamide Analogs

The 3-pyridyl regioisomer of quinoline-4-carboxamide analogs cannot assume the direct heme Fe(II) coordination geometry accessible to the 4-pyridyl (para) isomer. In a systematic series of quinoline-4-carboxamide analogs, Peng et al. demonstrated that only the 4-pyridyl isomer coordinates directly with the ferric heme iron via the pyridine nitrogen, whereas the 3-pyridyl (meta) isomer adopts an alternative binding orientation that does not permit direct Fe–N coordination [1]. This structural distinction, established through UV difference spectroscopy and binding affinity measurements on purified CYP2C9, translates into measurable differences in type II binding affinity. For the closest available comparator pair in the literature, N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits a Ki of 113 nM for CYP2C9, while N-(naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits a Ki of 152 nM [2]. Although these comparator compounds bear a naphthylmethyl rather than 4-chlorobenzyl amide tail, the ~1.35-fold difference in Ki attributable solely to pyridyl regioisomerism establishes the principle that 3-pyridyl vs. 4-pyridyl substitution produces a quantifiably distinct CYP2C9 binding profile. The target compound, bearing the 3-pyridyl substituent, is therefore predicted to share the meta-pyridyl binding mode and its associated affinity characteristics.

CYP2C9 inhibition Type II binding Drug-drug interaction prediction

Amide N-Substituent SAR: 4-Chlorobenzyl vs. Naphthylmethyl in 2-(Pyridin-3-yl)quinoline-4-Carboxamide CYP2C9 Affinity

Structure-activity relationship analysis within the quinoline-4-carboxamide series reveals that the amide N-substituent is a primary driver of CYP2C9 binding affinity. The Peng et al. study demonstrated that a naphthalene-containing N-substituent engages in a π-cation interaction with Arg108 in the CYP2C9 active site, stabilizing the enzyme-inhibitor complex [1]. The 4-chlorobenzyl substituent, present in the target compound, replaces this naphthalene π-system with a chlorinated phenyl ring, which is predicted to alter both the π-interaction geometry and the overall hydrophobicity (ClogP contribution) of the molecule. Computational quantitative structure-activity relationship (QSAR) models specifically validated on quinoline-4-carboxamide CYP2C9 inhibitors achieved an external test set R² of 0.6, indicating that substituent-dependent affinity differences are predictable but not trivially interchangeable [2]. Direct experimental affinity data for the target compound are not publicly available, representing a critical data gap for procurement decisions where CYP2C9 binding is a key parameter.

CYP2C9 SAR Amide substituent effects Inhibitor design

Molecular Docking-Based Prediction of Target Engagement Against Oxidoreductase Cancer Targets: Quinoline-4-Carboxamide Scaffold Profiling

A 2026 computational study evaluated a series of novel quinoline-4-carboxamide derivatives by density functional theory (DFT) and molecular docking against three oxidoreductase targets: peroxiredoxin-2 (PDB 5IJT), cyclooxygenase-2 (PDB 5IKT), and dihydroorotate dehydrogenase (PDB 3U2O) [1]. The study demonstrated that quinoline-4-carboxamide derivatives bearing electron-withdrawing substituents form strong hydrogen bonding and hydrophobic interactions with active-site residues, yielding favorable docking scores. Although the specific target compound was not among the synthesized derivatives in this study, the reported structure–activity trends indicate that the 4-chlorobenzyl group (an electron-withdrawing p-Cl substituent) is predicted to enhance target binding relative to unsubstituted benzyl analogs through increased electrophilicity. DFT-calculated global reactivity descriptors — including HOMO-LUMO energy gap, electronegativity (χ), chemical potential (μ), hardness (η), and electrophilicity index (ω) — provide quantitative parameters that differentiate substituted quinoline-4-carboxamides from their unsubstituted counterparts at the electronic structure level [1].

Anticancer Oxidoreductase inhibition Molecular docking

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity of 4-Chlorobenzyl vs. Unsubstituted Benzyl Amide Analogs

The target compound (MW 373.8 g/mol) incorporates a chlorine atom that its direct unsubstituted benzyl analog N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954305-59-0; MW 339.4 g/mol) lacks . This ~34 Da mass increment results from substitution of a hydrogen (1.008 Da) with chlorine (35.45 Da) on the para position of the benzyl ring. The structural modification increases calculated lipophilicity by approximately +0.7 logP units (estimated by the Hansch π constant for aromatic Cl, π = +0.71) and introduces a distinct isotropic mass distribution pattern detectable by mass spectrometry. The chlorine substituent also functions as a halogen bond donor, potentially engaging in orthogonal non-covalent interactions (C–Cl···O/N halogen bonding) not available to the unsubstituted benzyl analog. For procurement, the mass increment and predicted retention time shift in reverse-phase HPLC provide identity confirmation criteria that cleanly distinguish the target compound from the non-chlorinated benzyl analog, which could otherwise be mistaken if identity is verified solely by quinoline core NMR signals.

Physicochemical properties Drug-likeness Procurement specification

Recommended Procurement and Application Scenarios for N-(4-Chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Based on Quantitative Differentiation Evidence


CYP2C9 Type II Binding Probe with Defined 3-Pyridyl Regiochemistry for Drug-Drug Interaction Screening

The target compound is suited as a type II binding probe for CYP2C9 in drug interaction screening panels, where the 3-pyridyl substitution enforces a distinct binding geometry that does not involve direct heme Fe(II) coordination — in contrast to the 4-pyridyl regioisomer which coordinates directly to the heme iron [1]. This regiospecific binding mode is valuable for dissecting the structural determinants of type II CYP2C9 inhibition, particularly when comparing inhibitor classes that bind via the water-bridged vs. direct heme coordination mechanism. The 4-chlorobenzyl tail provides a distinct mass tag (Cl isotope pattern) facilitating LC-MS/MS quantification in metabolic stability assays.

Structure-Activity Relationship Expansion of Quinoline-4-Carboxamide Antimalarial Leads Targeting PfEF2

The quinoline-4-carboxamide scaffold is clinically validated for antimalarial drug discovery by the PfEF2 inhibitor cabamiquine (DDD107498) [2]. The target compound, featuring a 4-chlorobenzyl amide in place of cabamiquine's pyrrolidinylethyl amide and a 3-pyridyl in place of cabamiquine's 4-(morpholinomethyl)phenyl C2-substituent, represents a structurally distinct analog suitable for probing the SAR around the PfEF2 binding pocket. Procurement of this compound enables head-to-head comparative PfEF2 inhibition assays against cabamiquine to map the pharmacophore tolerance of the amide exit vector.

Oxidoreductase Target Virtual Screening and Docking Validation Campaigns in Anticancer Research

Based on DFT and molecular docking evidence from the quinoline-4-carboxamide chemotype [3], the target compound — with its electron-withdrawing 4-chlorobenzyl substituent — is predicted to exhibit favorable binding interactions with oxidoreductase targets including peroxiredoxin-2 (5IJT), COX-2 (5IKT), and dihydroorotate dehydrogenase (3U2O). Researchers engaged in anticancer oxidoreductase inhibitor discovery can procure this compound as a query structure for similarity-based virtual screening or as an initial hit for experimental validation against these specific targets.

Analytical Reference Standard for Differentiating Chlorinated from Non-Chlorinated Benzyl Quinoline-4-Carboxamide Analogs

The +34.4 Da mass difference and characteristic 3:1 isotopic abundance ratio of ³⁵Cl:³⁷Cl in the mass spectrum of the target compound, versus the absence of this pattern in N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 954305-59-0), makes the 4-chlorobenzyl compound an ideal reference standard for LC-MS method development aimed at resolving closely related quinoline-4-carboxamide analog mixtures . This application is directly relevant to analytical chemistry and QC laboratories supporting medicinal chemistry programs that synthesize combinatorial quinoline-4-carboxamide libraries.

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